

Introduction: The Significance of Halogenated Indole-3-Acetic Acid Derivatives

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Compound of Interest

Compound Name:	2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid
CAS No.:	1227563-84-9
Cat. No.:	B1448591

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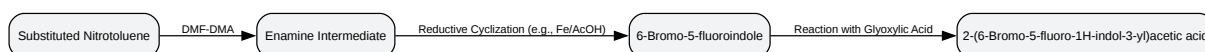
Indole-3-acetic acid (IAA) is the most prevalent naturally occurring auxin, a class of plant hormones that regulate various aspects of plant growth and development.^[1] Its synthetic derivatives are of significant interest in agriculture and pharmacology. The introduction of halogen substituents, such as bromine and fluorine, onto the indole scaffold can profoundly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity. These modifications can lead to compounds with enhanced or novel biological activities, ranging from potent plant growth regulators to potential therapeutic agents in areas such as oncology and antimicrobials.^{[2][3]}

The subject of this guide, **2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid**, is a disubstituted indole derivative. A thorough structural elucidation is paramount for understanding its structure-activity relationship (SAR) and for ensuring its identity and purity in research and development settings. This document outlines the primary analytical techniques for the comprehensive structural characterization of this molecule.

Molecular Structure and Physicochemical Properties

The foundational step in the analysis of any compound is to understand its basic molecular and physical characteristics.

Chemical Structure:



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Caption: Figure 2. Proposed synthesis workflow for **2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid**.

Experimental Protocol: A Generalized Approach

- Synthesis of 6-Bromo-5-fluoroindole:
 - React a suitably substituted nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. [4] * Perform a reductive cyclization of the enamine intermediate using a reducing agent such as iron powder in acetic acid to yield 6-bromo-5-fluoroindole. [4]2. Introduction of the Acetic Acid Moiety:
 - React the 6-bromo-5-fluoroindole with glyoxylic acid in the presence of a suitable acid or base catalyst.
 - The reaction proceeds via an initial condensation followed by decarboxylation and rearrangement to afford the final product.
 - Purify the product using column chromatography or recrystallization.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the target molecule.

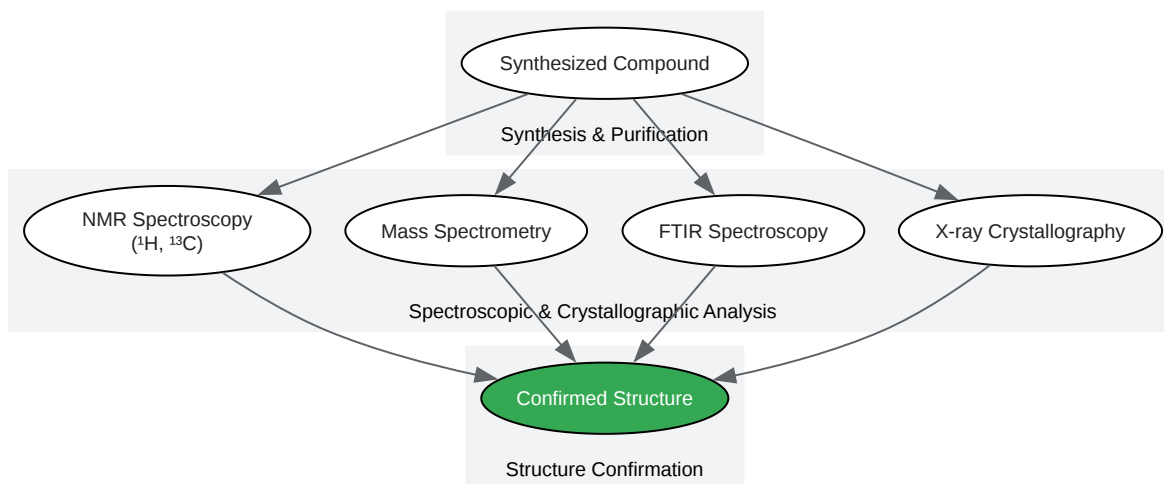


Figure 3. General workflow for structural elucidation.

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Caption: Figure 3. General workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The following table outlines the predicted proton chemical shifts (δ) for **2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid** in a typical NMR solvent like DMSO-d₆. These predictions are based on established principles of NMR spectroscopy and data from similar indole derivatives. [5][6]

Table 2: Predicted ¹H NMR Data

Proton	Predicted δ (ppm)	Multiplicity	Coupling Constant (J) in Hz	Rationale
H1 (N-H)	~11.0	br s	-	Acidic proton, broad signal.
H2	~7.3	s	-	Singlet due to no adjacent protons.
H4	~7.6	d	~J(H,F) = 8-10	Doublet due to coupling with fluorine.
H7	~7.5	s	-	Singlet, influenced by adjacent bromine.
-CH ₂ -	~3.7	s	-	Methylene protons, singlet.
-COOH	~12.2	br s	-	Carboxylic acid proton, very broad.

Predicted ¹³C NMR SpectrumTable 3: Predicted ¹³C NMR Data

Carbon	Predicted δ (ppm)	Rationale
C2	~125	Standard indole C2 chemical shift.
C3	~108	Shielded due to the acetic acid side chain.
C3a	~128	Bridgehead carbon.
C4	~112 (d, $^1J(C,F) \approx 240-250$)	Directly attached to fluorine, large C-F coupling.
C5	~115 (d, $^2J(C,F) \approx 20-25$)	Two-bond coupling to fluorine.
C6	~118	Attached to bromine.
C7	~114	Influenced by the indole nitrogen.
C7a	~135	Bridgehead carbon.
-CH ₂ -	~31	Aliphatic carbon.
-C=O	~173	Carboxylic acid carbonyl.

Experimental Protocol for NMR

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
- Process the data using appropriate software to obtain chemical shifts, coupling constants, and integrations.
- For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

Expected Mass Spectrum

For **2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid**, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ^{79}Br and ^{81}Br isotopes).

Predicted Fragmentation Pattern

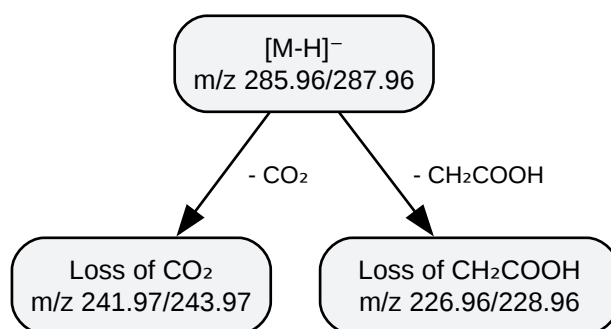


Figure 4. Predicted ESI-MS fragmentation of the parent molecule.

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Caption: Figure 4. Predicted ESI-MS fragmentation of the parent molecule.

Experimental Protocol for MS

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
- Acquire the mass spectrum in full scan mode to determine the molecular weight.
- Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. [7][8] Expected FTIR Absorption Bands

Table 4: Predicted FTIR Data

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Mode
N-H (indole)	3400-3300	Stretching
O-H (carboxylic acid)	3300-2500 (broad)	Stretching
C-H (aromatic)	3100-3000	Stretching
C=O (carboxylic acid)	1725-1700	Stretching
C=C (aromatic)	1600-1450	Stretching
C-F	1250-1000	Stretching
C-Br	600-500	Stretching

Experimental Protocol for FTIR

- For solid samples, the Attenuated Total Reflectance (ATR) technique is often most convenient. Place a small amount of the powdered sample directly onto the ATR crystal.
- Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Acquire the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Anticipated Crystal Structure Features

While no crystal structure for this specific molecule is publicly available, based on the structures of similar indole-3-acetic acid derivatives, the following features can be anticipated:

[9][10]

- The indole ring system will be essentially planar.
- The carboxylic acid group will likely form hydrogen-bonded dimers with neighboring molecules in the crystal lattice.
- The acetic acid side chain will adopt a specific conformation relative to the indole ring, which can be described by the torsion angles.

Experimental Protocol for X-ray Crystallography

- **Crystal Growth:** Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- **Data Collection:** Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
- **Structure Solution and Refinement:** Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and angles.

Biological Context and Potential Applications

Substituted indole-3-acetic acids are known to possess a range of biological activities. As an analog of the natural auxin IAA, **2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid** is expected to exhibit plant growth-regulating properties. [11]The presence of the bromo and fluoro substituents may modulate its activity and selectivity towards different auxin receptors.

Furthermore, many halogenated indole derivatives have been investigated for their potential as therapeutic agents. [2]The unique electronic properties conferred by the halogen atoms can enhance interactions with biological targets and improve pharmacokinetic properties.

Therefore, this compound could be a candidate for screening in various biological assays, including anticancer, antimicrobial, and anti-inflammatory studies. [2][3]

Conclusion

The structural analysis of **2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid** requires a multi-technique approach. NMR spectroscopy is indispensable for determining the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and provides fragmentation information. FTIR spectroscopy offers a rapid means of identifying key functional groups. For an unambiguous determination of the three-dimensional structure and intermolecular interactions in the solid state, single-crystal X-ray crystallography is the gold standard. The insights gained from these analytical methods are crucial for confirming the identity and purity of the compound and for understanding the structural basis of its potential biological activity.

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